![molecular formula C25H23N3O3S B7465170 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutations. It has shown promising results in preclinical studies as a potential therapeutic agent for non-small cell lung cancer (NSCLC).
Mechanism of Action
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide binds to the ATP-binding pocket of EGFR, which is a key signaling protein involved in cell growth and proliferation. By inhibiting EGFR, 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has been shown to specifically target EGFR T790M mutations, which are present in approximately 50% of NSCLC patients who develop resistance to current EGFR inhibitors. 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has also been shown to have minimal off-target effects on other kinases, which reduces the risk of adverse side effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is its specificity for EGFR T790M mutations, which makes it a promising therapeutic agent for NSCLC patients who have developed resistance to current EGFR inhibitors. However, one limitation is that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has only been studied in preclinical models and has not yet been tested in clinical trials.
Future Directions
For 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide research include testing its efficacy in clinical trials for NSCLC patients with EGFR T790M mutations. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide. Other potential applications for 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide include targeting other EGFR mutations in other types of cancer.
Synthesis Methods
The synthesis of 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide involves a multi-step process starting with the reaction of 2-aminobenzoic acid with isatoic anhydride to form 2-(3-hydroxyquinazolin-4(3H)-yl)benzoic acid. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to form 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-hydroxybenzyl)acetamide. The final step involves the reaction of this intermediate with 4-methoxyphenylboronic acid to form 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of NSCLC. In vitro studies have shown that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide selectively inhibits the growth of cells with EGFR T790M mutations, which are resistant to current EGFR inhibitors. In vivo studies in mouse models of NSCLC have demonstrated that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide inhibits tumor growth and prolongs survival.
properties
IUPAC Name |
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-17-8-12-19(13-9-17)28-24(30)21-6-4-5-7-22(21)27-25(28)32-16-23(29)26-18-10-14-20(31-2)15-11-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMVYMBVMBHVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
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